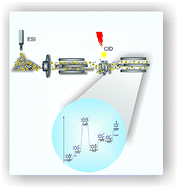Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products
Natural Product Reports Pub Date: 2015-12-16 DOI: 10.1039/C5NP00073D
Abstract
Covering: up to 2015
Over the last decade, the number of studies reporting the use of electrospray ionization mass spectrometry (ESI-MS) in combination with collision cells (or other activation methods) to promote fragmentation of synthetic and natural products for structural elucidation purposes has considerably increased. However, the lack of a systematic compilation of the gas-phase fragmentation reactions subjected to ESI-MS/MS conditions still represents a challenge and has led to many misunderstood results in the literature. This review article exploits the most common fragmentation reactions for ions generated by ESI in positive and negative modes using collision cells in an effort to stimulate the use of this technique by non-specialists, undergraduate students and researchers in related areas.

Recommended Literature
- [1] Sol–gel processing of silicon nitride films from Si(NHMe)4 and ammonia
- [2] A bio-inspired neural environment to control neurons comprising radial glia, substrate chemistry and topography†
- [3] Determination of acid dissociation constants of Alizarin Red S, Methyl Orange, Bromothymol Blue and Bromophenol Blue using a digital camera†
- [4] Urban sources of synthetic musk compounds to the environment†
- [5] Metal- and phosphine-free electrophilic vicinal chloro-alkylthiolation and trifluoromethylthiolation of indoles using sodium sulfinate in the presence of triphosgene†
- [6] Revealing drug release and diffusion behavior in skin interstitial fluid by surface-enhanced Raman scattering microneedles†
- [7] Microencapsulation of advanced solvents for carbon capture
- [8] Candida parapsilosis ATCC 7330 mediated oxidation of aromatic (activated) primary alcohols to aldehydes
- [9] A microfluidic device enabling deterministic single cell trapping and release†
- [10] Multi-responsive biomaterials and nanobioconjugates from resilin-like protein polymers









